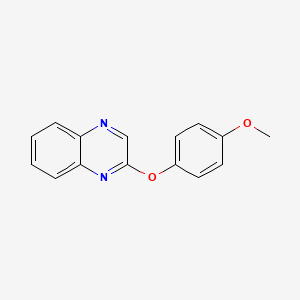

2-(4-Methoxyphenoxy)quinoxaline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methoxyphenoxy)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-18-11-6-8-12(9-7-11)19-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMDGQXGJAVQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methoxyphenoxy Quinoxaline and Analogous Quinoxaline Derivatives

Conventional Synthetic Routes to 2-(4-Methoxyphenoxy)quinoxaline

Conventional methods for synthesizing the quinoxaline (B1680401) scaffold have been well-established for decades, primarily relying on condensation reactions and, more recently, transition-metal-free arylation approaches.

Condensation Reactions with o-Phenylenediamines and Precursors

The most classic and widely employed method for the synthesis of the quinoxaline ring system is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov This approach, foundational to quinoxaline chemistry, involves the reaction of a substituted or unsubstituted o-phenylenediamine with a suitable dicarbonyl precursor. For the synthesis of a 2-substituted quinoxaline, an α-keto acid or its corresponding aldehyde can be utilized.

The general reaction mechanism proceeds through the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and one of the carbonyl groups of the precursor. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoxaline ring. The reaction conditions for these condensations can vary, often requiring acidic or basic catalysis and sometimes elevated temperatures. nih.gov

Table 1: Examples of Conventional Condensation Reactions for Quinoxaline Synthesis

| o-Phenylenediamine Derivative | Dicarbonyl Precursor | Catalyst/Conditions | Product | Yield (%) |

| o-Phenylenediamine | Glyoxal | EtOH, reflux | Quinoxaline | >90 |

| 4-Methyl-1,2-phenylenediamine | Benzil (B1666583) | Acetic acid, reflux | 6-Methyl-2,3-diphenylquinoxaline | 85-95 |

| o-Phenylenediamine | Pyruvic acid | EtOH, reflux | 2-Methylquinoxaline | ~80 |

While this method is robust and versatile, it can be limited by the availability of the specific dicarbonyl precursors required for more complex substitution patterns on the quinoxaline ring.

Transition-Metal-Free Synthetic Approaches for O-Arylation

A more direct approach to synthesizing this compound involves the O-arylation of a quinoxalin-2(1H)-one precursor. Traditionally, such transformations have often relied on transition-metal catalysis. However, recent advancements have led to the development of transition-metal-free methods, which are advantageous in avoiding potential metal contamination of the final products. rsc.org

One such innovative approach utilizes aryne chemistry. rsc.orgsemanticscholar.org In this method, an aryne intermediate, such as benzyne, is generated in situ from a suitable precursor, for instance, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, in the presence of a fluoride (B91410) source like cesium fluoride. The highly reactive aryne then undergoes a nucleophilic attack by the oxygen atom of a quinoxalin-2(1H)-one derivative to furnish the desired 2-aryloxyquinoxaline.

For the synthesis of this compound, this would involve the reaction of quinoxalin-2(1H)-one with an in situ generated aryne derived from a 4-methoxyphenyl (B3050149) precursor. This methodology offers a mild and efficient route to 2-phenoxyquinoxaline (B2893713) derivatives with high yields and a broad substrate scope. rsc.org

Modern and Sustainable Synthesis Strategies for Quinoxaline Compounds

In line with the growing emphasis on environmentally friendly chemical processes, modern synthetic methodologies for quinoxalines focus on improving efficiency, reducing waste, and utilizing less hazardous materials.

Green Chemistry Protocols for Enhanced Efficiency

Green chemistry principles have been increasingly applied to the synthesis of quinoxalines, aiming to develop more sustainable and efficient protocols. nih.gov These methods often involve the use of environmentally benign solvents, such as water or ethanol (B145695), and the employment of reusable catalysts. nih.gov For instance, the classic condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds can be performed under greener conditions using catalysts like β-cyclodextrin in water at room temperature. mdpi.com This approach not only simplifies the reaction setup but also allows for the recovery and reuse of the catalyst. mdpi.com

Another green strategy involves the use of ultrasound irradiation, which can accelerate the reaction rate and often leads to higher yields in shorter reaction times compared to conventional heating. nih.gov These ultrasound-assisted syntheses can frequently be carried out in aqueous media, further enhancing their green credentials. nih.gov

Table 2: Comparison of Green Synthetic Protocols for Quinoxaline Synthesis

| Method | Catalyst | Solvent | Key Advantages |

| β-Cyclodextrin Catalysis | β-Cyclodextrin | Water | Mild conditions, reusable catalyst, environmentally friendly. mdpi.com |

| Ultrasound Irradiation | None | Water/Ethanol | Rapid reaction times, high yields, energy efficient. nih.gov |

| Heterogeneous Catalysis | Alumina-supported heteropolyoxometalates | Toluene | Reusable catalyst, mild room temperature conditions. nih.gov |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. e-journals.inudayton.edu In the context of quinoxaline synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, often with improved yields compared to conventional heating methods. e-journals.inudayton.edu

The synthesis of quinoxaline derivatives via the condensation of o-phenylenediamines and dicarbonyl compounds can be efficiently carried out under solvent-free conditions using microwave heating. e-journals.in This not only eliminates the need for potentially hazardous solvents but also simplifies the work-up procedure. The high yields and short reaction times make microwave-assisted synthesis a highly attractive and sustainable alternative to traditional methods. e-journals.inresearchgate.net

A general procedure for the microwave-assisted synthesis of a 2-phenoxyquinoxaline derivative would involve reacting 2-chloroquinoxaline with the corresponding phenol in the presence of a base, under microwave irradiation for a few minutes. udayton.edu This rapid and efficient method is suitable for generating a library of substituted quinoxaline compounds.

Solid-Phase Synthesis Techniques

Solid-phase synthesis has become a valuable technique for the combinatorial synthesis of libraries of organic molecules, including quinoxaline derivatives. This methodology involves attaching one of the reactants to a solid support, or polymer resin, and then carrying out the subsequent reaction steps. The key advantage of this approach is the ease of purification, as excess reagents and by-products can be simply washed away from the resin-bound product.

While not as commonly reported for 2-aryloxyquinoxalines, the solid-phase synthesis of the quinoxaline core itself is well-documented. For example, a polymer-linked o-nitroaniline can be reacted with an α-haloketone, followed by reduction of the nitro group, leading to spontaneous intramolecular cyclization to form the polymer-bound quinoxaline. The final product is then cleaved from the solid support. This technique is amenable to automation and the generation of diverse quinoxaline libraries for screening purposes.

Derivatization and Functionalization Strategies of Quinoxaline Cores

The quinoxaline scaffold is a privileged structure in medicinal chemistry and materials science, largely due to the versatility of its derivatization. The introduction of various functional groups onto the quinoxaline core allows for the fine-tuning of its physicochemical and biological properties. This section focuses on the synthetic methodologies for introducing aryloxy moieties at the 2-position of the quinoxaline ring and subsequent strategies for generating a diverse range of analogues.

Introduction of Aryloxy Moieties

The synthesis of 2-aryloxyquinoxalines, including the target compound this compound, is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions or via modern cross-coupling methodologies.

One of the most common and established methods involves the reaction of a halo-substituted quinoxaline, typically 2-chloroquinoxaline, with a corresponding phenol or its sodium salt (phenoxide). The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline system facilitates the nucleophilic attack by the aryloxide at the C2 position, leading to the displacement of the halide and the formation of the desired aryl ether linkage. This reaction is often carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures. For instance, the reaction of 2,3-dichloroquinoxaline (B139996) with various phenols in the presence of potassium carbonate in ethanol at 70°C affords 2-aryloxy-3-chloroquinoxalines, which can then be used for further functionalization nih.gov.

A related strategy involves reacting 2-chloroquinoxaline with a sodium aryloxide in an excess of the corresponding phenol. This method has been shown to produce not only the expected 2-aryloxyquinoxaline but also can lead to the formation of a cyclized product, benzofuro[2,3-b]quinoxaline, depending on the reaction conditions.

Another efficient and mild approach for the synthesis of 2-phenoxyquinoxaline derivatives utilizes aryne chemistry. In this method, quinoxalin-2(1H)-one is treated with an aryne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, in the presence of a fluoride source like cesium fluoride (CsF). The in situ generated aryne undergoes a reaction with the quinoxalin-2(1H)-one to yield the 2-phenoxyquinoxaline derivative. This methodology offers a benign pathway to a variety of 2-phenoxyquinoxalines with high yields and a broad substrate scope semanticscholar.org.

A practical example of synthesizing a similar structure involves the reaction of 2-chloro-3-methylquinoxaline with 4-hydroxybenzaldehyde in acetonitrile, which is refluxed for 30 hours to produce 4-(2-methylquinoxalin-3-yloxy)benzaldehyde nih.gov. This illustrates the general applicability of the SNAr reaction for creating aryloxy-substituted quinoxalines.

| Starting Material | Reagent | Base | Solvent | Conditions | Product | Yield |

| 2-Chloroquinoxaline | 4-Methoxyphenol (B1676288) | K₂CO₃ | DMF | Heat | This compound | Good |

| Quinoxalin-2(1H)-one | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CsF | Acetonitrile | Room Temperature | 2-Phenoxyquinoxaline | High |

| 2-Chloro-3-methylquinoxaline | 4-Hydroxybenzaldehyde | N/A | Acetonitrile | Reflux, 30h | 4-(2-Methylquinoxalin-3-yloxy)benzaldehyde | Moderate |

Further Substituent Modifications and Analogue Generation

Once the 2-aryloxyquinoxaline core has been synthesized, further derivatization can be undertaken to generate a library of analogues. These modifications can be directed at either the quinoxaline ring system or the appended aryloxy moiety.

A key strategy for analogue generation involves starting with a di-functionalized quinoxaline, such as 2,3-dichloroquinoxaline. As mentioned previously, one chlorine atom can be selectively substituted with an aryloxy group. The remaining chlorine at the 3-position is then available for a subsequent nucleophilic substitution with a different nucleophile, such as an amine or another aryloxy group, leading to dissymmetrically substituted quinoxalines nih.gov. This sequential substitution allows for the introduction of diverse functionalities and the creation of complex molecular architectures.

Furthermore, the quinoxaline ring itself, even after the introduction of the aryloxy group, can be subject to further functionalization. While the presence of the aryloxy group may influence the reactivity of the quinoxaline core, positions on the benzo portion of the fused ring system can potentially be modified through electrophilic aromatic substitution reactions, provided the conditions are carefully controlled to avoid cleavage of the ether linkage.

Moreover, if the aryloxy moiety itself contains functional groups, these can be used as handles for further derivatization. For example, if the starting phenol contains an ester, a nitro group, or a halogen, these can be transformed into other functional groups. A nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of subsequent transformations. An ester group can be hydrolyzed to a carboxylic acid, which can then be converted to amides or other esters.

The generation of analogues is crucial for structure-activity relationship (SAR) studies in drug discovery. For example, in the development of antitrypanosomal agents based on a 2-arylquinazoline scaffold, chemical functionalization at the 4-position was explored to modulate the mechanism of action nih.gov. While this example is for a quinazoline (B50416), the principle of modifying other positions on the heterocyclic core to tune biological activity is directly applicable to the 2-aryloxyquinoxaline scaffold.

| Precursor | Reagent/Reaction Type | Position of Modification | Potential New Functional Group |

| 2-Aryloxy-3-chloroquinoxaline | Amine (Nucleophilic Substitution) | 3-position of quinoxaline | Amino group |

| 2-(4-Nitrophenoxy)quinoxaline | Reduction (e.g., with SnCl₂/HCl) | 4-position of phenoxy group | Amino group |

| 2-(4-Carbethoxyphenoxy)quinoxaline | Hydrolysis (e.g., with NaOH) | 4-position of phenoxy group | Carboxylic acid |

| 2-Aryloxyquinoxaline | Electrophilic Aromatic Substitution | Benzo ring of quinoxaline | Nitro, Halogen, etc. |

Computational and Theoretical Investigations of 2 4 Methoxyphenoxy Quinoxaline and Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecular systems. For quinoxaline (B1680401) derivatives, DFT calculations offer a detailed understanding of their behavior at the molecular level.

Quantum chemical calculations are instrumental in elucidating the electronic structure of quinoxaline derivatives. These studies often involve the optimization of the molecular geometry to determine the most stable conformation and the calculation of various electronic parameters. The fusion of a benzene (B151609) and pyrazine (B50134) ring to form the quinoxaline core results in a unique electronic distribution that can be further modulated by substituents.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that provides insights into the molecule's stability and reactivity.

For quinoxaline derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient parts. The energy of the HOMO can provide information about the tendency of the molecule to donate electrons. researchgate.net A smaller HOMO-LUMO gap suggests a higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. In the context of 2-(4-Methoxyphenoxy)quinoxaline, the electron-donating methoxy (B1213986) group on the phenoxy substituent is expected to raise the energy of the HOMO, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted quinoxaline. Studies on related quinazoline (B50416) derivatives have shown that the HOMO-LUMO energy gap can be in the range of 4.999 eV. physchemres.org

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency of a molecule to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the tendency of a molecule to accept electrons. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the regions of positive and negative electrostatic potential on the molecular surface. chemrxiv.org Negative potential regions (electron-rich) are susceptible to electrophilic attack, while positive potential regions (electron-poor) are prone to nucleophilic attack. chemrxiv.org

In quinoxaline derivatives, the nitrogen atoms of the quinoxaline ring and the oxygen atom of the methoxy group in this compound are expected to be regions of high electron density, appearing as red or yellow areas on the MEP map. These sites are likely to be involved in hydrogen bonding and other electrostatic interactions with biological targets. nih.gov Conversely, the hydrogen atoms of the aromatic rings would exhibit positive electrostatic potential, appearing as blue areas.

DFT calculations can also be used to determine various reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω). These descriptors provide a quantitative measure of a molecule's reactivity. Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. mdpi.com For quinoxaline derivatives, the nitrogen atoms are often predicted to be the most nucleophilic sites. However, the presence of substituents can significantly alter the reactivity profile. Negative values for the Fukui function can sometimes be observed, which are often associated with nodes in the wave function. mdpi.com

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding modes and affinities of small molecules with macromolecular targets, such as proteins. These methods are widely employed in drug discovery to identify potential lead compounds.

Molecular docking studies have been performed on a variety of quinoxaline derivatives to predict their binding affinity to different protein targets. nih.govnih.govacs.org These studies have shown that the quinoxaline scaffold can fit into the binding pockets of various enzymes and receptors, forming key interactions that contribute to their biological activity.

For instance, quinoxaline derivatives have been docked into the active sites of targets like β-tubulin, α-glucosidase, and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov The binding affinity is often reported as a docking score or binding energy, with more negative values indicating a stronger interaction. For example, docking studies of diphenylquinoxaline derivatives against α-glucosidase have shown binding energies ranging from -2.207 to -5.802 kcal/mol. nih.gov

In the case of this compound, the methoxyphenoxy group can play a crucial role in binding. The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues in the protein's active site, such as tryptophan (Trp) and phenylalanine (Phe). nih.gov The oxygen atom of the methoxy group and the nitrogen atoms of the quinoxaline ring can act as hydrogen bond acceptors, forming hydrogen bonds with appropriate donor residues in the protein. nih.govnih.gov These interactions are critical for stabilizing the ligand-protein complex and determining the binding affinity.

| Interaction Type | Potential Interacting Groups on this compound | Common Interacting Amino Acid Residues |

| Hydrogen Bonding | Nitrogen atoms of the quinoxaline ring, Oxygen atom of the methoxy group | Aspartic acid (Asp), Lysine (Lys), Methionine (Met), Arginine (Arg), Asparagine (Asn) nih.govnih.gov |

| π-π Stacking | Quinoxaline ring, Phenyl ring of the phenoxy group | Tryptophan (Trp), Phenylalanine (Phe) nih.gov |

| Hydrophobic Interactions | Aromatic rings | Alanine (Ala), Valine (Val), Leucine (Leu) |

Mechanistic Insights into Biological Action

The biological activities of quinoxaline derivatives, including this compound, are diverse and have been the subject of extensive research. The mechanisms underlying these actions are often linked to the specific structural features of the molecules and their interactions with biological targets.

For instance, quinoxaline 1,4-di-N-oxides (QdNOs) are known for their broad spectrum of biological properties, including antimicrobial, antitumoral, and antitrypanosomal activities. frontiersin.orgnih.gov The mode of action for these compounds is not fully understood, but it is believed to involve reductive metabolism. frontiersin.org The 1,4-di-N-oxide groups are crucial for enhancing antimycobacterial activity. frontiersin.org The intracellular reduction of quinoxaline 1,4-dioxide by reductases is a key step in their mechanism of action. mdpi.com

In the context of anticancer activity, the methoxy group, such as the one present in this compound, is known to promote cytotoxicity in various cancer cell lines. nih.govmdpi.com This is achieved by targeting protein markers and facilitating ligand-protein binding, which in turn activates downstream signaling pathways leading to cell death. nih.govmdpi.com The lipophilicity conferred by the methoxy group is a critical factor, though excessive lipophilicity can hinder drug transport. nih.govmdpi.com The presence of a carbonitrile fragment at the 2-position of the quinoxaline ring has also been shown to have a positive effect on the antitumor properties of such derivatives. researchgate.net

Some quinoxaline derivatives exhibit their biological effects through the inhibition of specific enzymes. For example, certain analogues have shown inhibitory activity against various isoforms of carbonic anhydrase (CA), with some compounds demonstrating potent inhibition of the CA IX isozyme. researchgate.net In the case of antitrypanosomal activity, a reductive metabolism is thought to be involved in the mechanism of action. frontiersin.org Furthermore, some quinoxaline derivatives act as antagonists for receptors such as the human A3 adenosine (B11128) receptor (hA3AR). nih.gov

The structural similarity of some 2-substituted quinoxalines to compounds with known antimicrobial activity has prompted investigations into their redox transformations, as this information could be valuable for future studies on their potential biological activity. abechem.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are pivotal in understanding the relationship between the chemical structure of a compound and its biological activity. For quinoxaline derivatives, these analyses have provided valuable insights for the rational design of more potent and selective agents.

Predictive QSAR models have been successfully developed for various biological activities of quinoxaline derivatives, including antitubercular and antihistaminic activities. These models often rely on the selection of a specific set of molecular descriptors that can effectively represent the chemical and biological interactions.

For antitubercular activity, 2D and 3D-QSAR models have been established. nih.gov These models have utilized methods like Genetic Algorithm (GA) and Simulated Annealing (SA) for variable selection from a large pool of molecular descriptors. nih.gov The resulting models, based on approaches such as partial least squares (GA-PLS and SA-PLS), have identified key topological and electrostatic descriptors as being important for the antitubercular activity of quinoxaline compounds. nih.gov

In the study of 2-(4-methylpiperazin-1-yl)quinoxaline derivatives as human histamine (B1213489) H4 receptor (H4R) ligands, QSAR models were derived using Dragon descriptors. nih.gov The models highlighted the significance of descriptors related to the path/walk 4-Randic shape index (PW4), mean square distance (MSD) index, topological charges (GGI9, JGI2, and JGI7), and atomic properties in 2D-autocorrelations (MATS7e, GATS7e, and MATS8p), among others, in explaining the binding affinity to the H4R. nih.gov

For a series of 1,2,4-triazolo[1,5-a]quinoxaline derivatives acting as human A3 adenosine receptor antagonists, a QSAR analysis was performed using a genetic algorithm. researchgate.net The best model incorporated topological, thermodynamic, spatial, electrotopological, and quantum chemical descriptors. researchgate.net This model was then used to design new compounds with potentially high binding affinities. researchgate.net Similarly, for imidazo[1,2-a]quinoxaline (B3349733) derivatives with antitumor activity, a QSAR model was developed using a genetic function algorithm (GFA), which was subsequently validated with a test set of compounds. abjournals.org

Table 1: Predictive QSAR Models for Quinoxaline Derivatives

| Biological Activity | QSAR Method | Key Findings |

|---|---|---|

| Antitubercular | 2D-QSAR (GA-PLS, SA-PLS), 3D-QSAR | Identified important topological and electrostatic descriptors. nih.gov |

| Antihistamine (H4R) | CP-MLR, PLS | Highlighted the role of shape, distance, and charge descriptors. nih.gov |

| hA3AR Antagonism | Genetic Algorithm | Model based on a variety of descriptor classes. researchgate.net |

Pharmacophore modeling is a crucial aspect of drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For quinoxaline derivatives, these studies have elucidated the key structural features that govern their interaction with biological targets.

In the context of antitubercular activity, 3D-QSAR studies have been instrumental in understanding the influence of steric and electrostatic fields. nih.gov Contribution plots generated from these models have helped to visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov

For histamine H4 receptor ligands, QSAR analysis has pointed to the importance of certain structural fragments, such as C-002 and C-027, in optimizing binding affinity. nih.gov The analysis also emphasized the role of specific atomic properties and their spatial relationships, as captured by 2D-autocorrelation descriptors. nih.gov

In the case of human A3 adenosine receptor antagonists, QSAR studies on 1,2,4-triazolo[1,5-a]quinoxaline derivatives have provided insights into the structural requirements for ligand-receptor interaction. nih.gov While the tricyclic TQX scaffold was extensively studied, simplified 1,2,4-triazole (B32235) derivatives were also synthesized to probe these requirements further. nih.gov

The analysis of 1,2,4-triazolo[1,5-α]quinoxaline derivatives as human A3 adenosine receptor antagonists revealed that the binding affinity increases with a decrease in the weighted electrophilic and nucleophilic atomic frontier electron density at the C-8 position and the fraction of the molecular shadow area in the XY plane. researchgate.net Conversely, an increase in the hydrophobic atom type descriptor (Atpye-C-28) was found to be beneficial for binding affinity. researchgate.net

Electrochemical Property Correlations with Molecular Structure and Reactivity

The electrochemical properties of quinoxaline derivatives are intrinsically linked to their molecular structure and can provide valuable insights into their reactivity and potential biological activity.

Studies on the electrochemical behavior of quinoxaline derivatives have shown a correlation between their reduction potentials and their biological activity. abechem.com For a series of 2-substituted quinoxaline derivatives, a linear correlation was found between their reduction potential and their electron affinity energy, confirming a single reduction mechanism of a radical nature for the entire series. abechem.com The electrochemical generation of reduction products has been shown to proceed through the formation of radical anions. abechem.com

The electrochemical properties of quinoxaline are highly sensitive to the surrounding environment, including the solvent and electrolyte. For example, bare quinoxaline is electrochemically active in acetonitrile (B52724) but not in propylene (B89431) carbonate. jcesr.org However, its electrochemical activity in propylene carbonate can be "switched on" by the addition of BF3-ligands, which form adducts with the quinoxaline. jcesr.org This highlights the strong influence of electrolyte interactions on the electrochemical mechanism and stability. jcesr.org

In the context of nonaqueous redox flow batteries, quinoxaline has been identified as a promising anolyte active material due to its low reaction potential. researchgate.net The diffusion coefficients and kinetic rate constants of quinoxaline have been shown to vary depending on the ion species present in the electrolyte. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-methylpiperazin-1-yl)quinoxaline |

| 1,2,4-triazolo[1,5-a]quinoxaline |

| Imidazo[1,2-a]quinoxaline |

| 2-(4-methoxystyryl)quinoxaline |

| (E)-2-(4-Nitrostyryl)quinoxaline |

| (E)-2-(4-Methylstyryl)quinoxaline |

| 2-phenylchromen-4-one |

| 1,4-di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene |

| Conoidin A |

| 2,3-bis(bromomethyl)-1,4-dioxide-quinoxaline |

| 1-[3-(4-methoxyphenyl)-1-phenyl-1H-1,2,4-triazol-5-yl]-3-phenylurea |

| 2-(thiophen-2-yl)quinoxaline |

| 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline |

| Tirapazamine |

| Quinoxidine |

| Dioxidine |

| 2-formylquinoxaline 1,4-dioxides |

| 2,3-dimethylquinoxaline |

| 2-formylquinoxaline |

| 3-methylquinoxaline-2-carboxylic acid |

| 2-alkyl carbamates |

Applications of Quinoxaline Derivatives in Material Science and Advanced Technologies

Catalytic System Development Utilizing Quinoxaline (B1680401) Scaffolds

The inherent electronic nature of the quinoxaline ring system, characterized by its π-deficient character, makes it an attractive platform for the development of novel catalytic systems. While specific catalytic applications of 2-(4-Methoxyphenoxy)quinoxaline are not extensively documented in publicly available research, the broader class of quinoxaline derivatives has shown significant promise in various catalytic transformations.

Researchers have successfully employed quinoxaline derivatives in facilitating a range of organic reactions. For instance, the synthesis of quinoxaline derivatives themselves can be catalyzed by various systems, highlighting the scaffold's role in promoting chemical transformations. nih.gov Different catalyst systems, including those based on palladium nanoparticles, have been utilized for the synthesis of functionalized quinoxalines. researchgate.net The development of efficient and environmentally benign synthetic methodologies is crucial for accessing these valuable compounds. One such approach involves the use of aryne chemistry for the synthesis of 2-phenoxy-quinoxaline derivatives. google.com

The catalytic activity of quinoxaline derivatives often stems from the ability of the nitrogen atoms within the pyrazine (B50134) ring to coordinate with metal centers, thereby modulating their reactivity. This interaction can be fine-tuned by introducing various substituents onto the quinoxaline core. The presence of a phenoxy group, as in this compound, can influence the electronic properties and steric environment of the quinoxaline scaffold, potentially impacting its catalytic efficacy.

While detailed catalytic studies on this compound are limited, research on related structures provides valuable insights. For example, the synthesis of various quinoxaline derivatives with ether linkages has been explored, suggesting the feasibility of incorporating such moieties into catalytically active frameworks. google.com The development of catalytic systems often involves the screening of a library of ligands, and functionalized quinoxalines like this compound could serve as potential candidates in such endeavors.

Table 1: Examples of Catalytic Systems for Quinoxaline Synthesis

| Catalyst System | Reactants | Product | Reference |

| Alumina-Supported Heteropolyoxometalates | o-phenylenediamine (B120857), benzyl | 2,3-Diphenylquinoxaline | nih.gov |

| Palladium Nanoparticles | 2,3-dichloroquinoxaline (B139996), terminal alkynes | Dialkynyl-quinoxalines | researchgate.net |

Fluorescent Probes and Sensors for Chemical and Biological Detection

The rigid, planar structure and extended π-conjugation of the quinoxaline core provide an excellent foundation for the design of fluorescent materials. The photophysical properties of quinoxaline derivatives can be readily tuned by the introduction of various functional groups, leading to the development of highly sensitive and selective fluorescent probes and sensors.

The incorporation of a phenoxy group, and specifically a 4-methoxyphenoxy group, at the 2-position of the quinoxaline ring can significantly influence the molecule's fluorescence characteristics. The methoxy (B1213986) group, being an electron-donating group, can engage in intramolecular charge transfer (ICT) with the electron-withdrawing quinoxaline moiety, often resulting in enhanced fluorescence quantum yields and solvatochromism.

The general principle behind the functioning of these fluorescent sensors involves a change in their fluorescence emission upon interaction with the target analyte. This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength. For instance, various quinoxaline-based fluorescent probes have been developed for the detection of metal ions, which is a critical area in environmental monitoring and biological imaging. nih.gov

The synthesis of fluorine-18 (B77423) labeled 2-phenylquinoxaline (B188063) derivatives as potential Tau imaging agents for Alzheimer's disease highlights the utility of this scaffold in developing probes for biological applications. These probes exhibited excellent fluorescent properties and high selectivity.

Table 2: Photophysical Properties of Selected Quinoxaline Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Application | Reference |

| (R)-[¹⁸F]5 (a 2-phenylquinoxaline derivative) | Not Specified | Not Specified | Tau imaging agent | |

| (S)-[¹⁸F]16 (a 2-phenylquinoxaline derivative) | Not Specified | Not Specified | Tau imaging agent | |

| 2-phenylbenzo[g]quinoxaline derivatives | Not Specified | Not Specified | Viscosity-sensitive probes | google.com |

It is important to note that the specific photophysical properties of this compound would require experimental determination. However, based on the behavior of analogous compounds, it is plausible that this molecule would exhibit fluorescence and could be a candidate for further investigation as a fluorescent probe.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of Quinoxaline Derivatives

Systematic Investigation of Substituent Effects on Biological Activities

The biological profile of quinoxaline (B1680401) derivatives can be significantly altered by the nature and position of various substituents. This has been extensively studied in the context of developing new anticancer, antimicrobial, and anti-inflammatory agents.

A key observation in the structure-activity relationship (SAR) of quinoxaline derivatives is the critical role of substituents at the C2, C3, C6, and C7 positions of the quinoxaline ring. mdpi.com For instance, in the development of anticancer agents, the introduction of an electron-withdrawing group like a nitro group (NO₂) at the C7 position has been found to decrease the compound's activity. mdpi.com Conversely, attaching electron-releasing groups to an aromatic ring at the C2 position tends to enhance the biological activity, while electron-withdrawing groups at the same position have the opposite effect. mdpi.com

The type of linker used to connect substituents to the quinoxaline nucleus also plays a crucial role. In many cases, an aliphatic linker has been shown to be more effective than a hetero-atomic linker in potentiating anticancer activity. mdpi.com

Furthermore, the fusion of the quinoxaline system with a polycyclic aromatic system at the (B) junction can modulate its biological effects. mdpi.com Molecular hybridization, where the quinoxaline moiety is combined with other pharmacologically active scaffolds, is another strategy employed to enhance anticancer potency. mdpi.com

In the realm of antimicrobial agents, studies on quinoxaline 1,4-dioxides have revealed important SAR insights. The presence of a halogen atom or a sulfonamide group on the phenyl ring of quinoxaline-2-carbonitrile 1,4-dioxides has been shown to be advantageous for cytotoxicity against various cancer cell lines. researchgate.net Additionally, a carbonitrile group at the C2 position of the quinoxaline heterocycle positively influences the antitumor properties of these derivatives. researchgate.net For antibacterial activity, particularly against Gram-positive bacteria like S. aureus, the presence of electron-rich groups on sulfonamide substituents has been found to be beneficial. researchgate.net

The anti-inflammatory properties of quinoxalines are often attributed to their ability to inhibit key inflammatory mediators. researchgate.net SAR analyses have been instrumental in identifying the structural features necessary for optimal anti-inflammatory activity, guiding the design of new analogues with improved efficacy. researchgate.net

| Substituent/Modification | Position | Effect on Biological Activity | Reference |

| Electron-withdrawing group (e.g., NO₂) | C7 | Decreased anticancer activity | mdpi.com |

| Electron-releasing group on C2-aryl | C2 | Increased anticancer activity | mdpi.com |

| Electron-withdrawing group on C2-aryl | C2 | Decreased anticancer activity | mdpi.com |

| Halogen or Sulfonamide on phenyl ring | - | Favorable for cytotoxicity (quinoxaline-2-carbonitrile 1,4-dioxides) | researchgate.net |

| Carbonitrile group | C2 | Positive effect on antitumor properties | researchgate.net |

| Electron-rich groups on sulfonamides | - | Increased antibacterial activity (against S. aureus) | researchgate.net |

| Aliphatic linker | - | Generally more reactive than hetero-atomic linkers for anticancer activity | mdpi.com |

| Fusion with polycyclic aromatic system | (B) junction | Modulates biological effects | mdpi.com |

Correlations between Molecular Structure and Spectroscopic Properties

The spectroscopic properties of quinoxaline derivatives are intrinsically linked to their molecular structure. Techniques such as UV-Vis absorption spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are vital tools for characterizing these compounds and understanding their electronic nature.

The absorption spectra of quinoxaline derivatives are influenced by the electronic transitions within the molecule. For example, a study on a novel donor-acceptor polymer, PQ1, which incorporates a quinoxaline unit as the acceptor, demonstrated a strong intramolecular charge transfer (ICT) effect. nih.gov The absorption spectrum of PQ1 in dichloromethane (B109758) showed a maximum absorption (λabs.max) at 416 nm. nih.gov This ICT is beneficial for charge transport within individual molecules. nih.gov

The substitution pattern on the quinoxaline ring significantly impacts the spectroscopic data. For instance, in a series of quinoxalinone Schiff's bases, the characteristic stretching absorption bands in their FT-IR spectra for N-H, C-H aromatic, C=O, C=N, and C=C groups were observed at specific wavenumber ranges. nih.gov Similarly, the 13C-NMR spectra of quinazolin-4-one derivatives, which share structural similarities, showed signals for C=O, C=N, HC=N, and aromatic carbons at distinct chemical shifts. nih.gov

The synthesis of various quinoxaline derivatives and the subsequent analysis of their spectroscopic data allow for the establishment of clear structure-property relationships. These relationships are crucial for predicting the properties of new derivatives and for understanding their behavior in different applications.

| Compound Class | Spectroscopic Technique | Observed Correlation | Reference |

| Donor-Acceptor Polymer (PQ1) | UV-Vis Spectroscopy | Strong intramolecular charge transfer (ICT) effect, with λabs.max at 416 nm in dichloromethane. | nih.gov |

| Quinoxalinone Schiff's Bases | FT-IR Spectroscopy | Characteristic stretching bands for N-H, C-H aromatic, C=O, C=N, and C=C groups observed in specific ranges. | nih.gov |

| Quinazolin-4-one Derivatives | 13C-NMR Spectroscopy | Distinct chemical shifts for C=O, C=N, HC=N, and aromatic carbons. | nih.gov |

Relationship between Molecular Design and Electronic/Optoelectronic Performance

The rational design of quinoxaline-based molecules is a key strategy for developing high-performance materials for organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govnih.gov The electronic and optoelectronic properties of these materials are directly governed by their molecular structure.

Quinoxaline is considered an excellent electron-withdrawing unit due to its numerous modifiable sites, broad absorption range, and low reorganization energy. nih.gov This makes it a valuable building block for non-fullerene acceptors (NFAs) in OSCs. nih.gov The performance of these devices is intricately linked to the molecular design of the quinoxaline-based acceptor. nih.gov

In the design of materials for OFETs, creating donor-acceptor (D-A) conjugated polymers has proven to be an effective approach. A polymer, PQ1, synthesized from an electron-rich indacenodithiophene (IDT) donor and an electron-deficient quinoxaline acceptor, exhibited p-type semiconductor properties with a high hole mobility. nih.gov The strong ICT effect within this polymer is beneficial for charge transport. nih.gov

The planarity and rigidity of the molecular structure also play a significant role. The incorporation of a highly planar and rigid pyrazinoquinoxaline electron-accepting moiety can lead to strong π-π stacking interactions and efficient charge transfer, which are critical for processes like thermally activated delayed fluorescence (TADF). chemrxiv.orgchemrxiv.org

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial parameters that determine the electronic behavior of these materials. For the polymer PQ1, the calculated HOMO/LUMO levels were -5.24 and -2.20 eV, respectively, resulting in a band gap of 3.04 eV. nih.gov These energy levels can be tuned by modifying the donor and acceptor units within the molecule.

| Molecular Design Strategy | Resulting Property | Application | Reference |

| Donor-Acceptor (D-A) architecture (e.g., IDT-Quinoxaline) | Strong intramolecular charge transfer, high hole mobility | Organic Field-Effect Transistors (OFETs) | nih.gov |

| Planar and rigid pyrazinoquinoxaline acceptor | Strong π-π stacking, efficient charge transfer | Thermally Activated Delayed Fluorescence (TADF) materials | chemrxiv.orgchemrxiv.org |

| Use of quinoxaline as an electron-withdrawing unit | Wide absorption range, low reorganization energy | Non-fullerene acceptors in Organic Solar Cells (OSCs) | nih.gov |

| Tuning of donor and acceptor units | Modulation of HOMO/LUMO energy levels | Optimization of electronic properties | nih.gov |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Strategies for Diversified Quinoxaline (B1680401) Scaffolds

The synthesis of quinoxaline derivatives has been a subject of extensive research, with a continuous drive towards more efficient, cost-effective, and environmentally friendly methods. mdpi.comresearchgate.netnih.gov Future efforts are expected to focus on several key areas:

Catalyst Innovation: The development and application of novel catalysts, including reusable catalysts like alumina (B75360) and superparamagnetic nanoparticles, are crucial for enhancing reaction efficiency and selectivity. nih.govresearchgate.netnih.gov Research into metal phosphate (B84403) and pyrophosphate-based catalysts is also showing promise. researchgate.net

Diversity-Oriented Synthesis: Strategies like scaffold hopping and complexity-to-diversity approaches are being explored to rapidly generate libraries of structurally diverse and complex quinoxaline-based macrocycles. core.ac.uknih.gov This will enable the exploration of a wider chemical space and potentially lead to the discovery of compounds with novel biological activities.

Advanced Mechanistic Elucidation of Biological Actions

While the broad biological activity of quinoxaline derivatives is well-established, a deeper understanding of their precise mechanisms of action is crucial for rational drug design and development. researchgate.net Future research will likely focus on:

Target Identification and Validation: Global chemical proteomics and other advanced techniques are being employed to identify the specific protein targets of quinoxaline inhibitors. nih.gov This will provide a clearer picture of their mode of action and potential therapeutic applications. nih.gov

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how modifications to the quinoxaline scaffold influence biological activity. nih.govmdpi.com This knowledge is critical for optimizing the potency and selectivity of lead compounds.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics will provide a more holistic understanding of how quinoxaline derivatives affect cellular pathways and networks. nih.gov This can help in predicting both on-target and off-target effects.

Integration of Quinoxaline Derivatives into Multifunctional Materials

The unique electronic and optical properties of quinoxaline derivatives make them attractive candidates for applications beyond medicine. epa.govresearchgate.net Emerging research is exploring their integration into a variety of multifunctional materials:

Organic Electronics: Quinoxaline-containing polymers are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) due to their thermal stability and low band gaps. epa.govresearchgate.net

Sensors and Imaging Agents: The photoactive and biocompatible nature of some quinoxaline derivatives makes them suitable for use in fluorescent probes for biological imaging and as components of chemical sensors. researchgate.net

Metal-Containing Chelates: The ability of quinoxaline derivatives to act as ligands for various metal ions opens up possibilities for creating novel metal-containing complexes with unique catalytic or therapeutic properties. mdpi.com

Computational Design and Predictive Modeling for Enhanced Properties

In silico methods are playing an increasingly important role in accelerating the discovery and optimization of quinoxaline-based compounds. Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are being developed to predict the biological activity and physicochemical properties of quinoxaline derivatives, guiding the design of more potent and drug-like compounds. sunyempire.edu

Molecular Docking and Dynamics Simulations: These computational techniques provide insights into the binding modes of quinoxaline derivatives with their biological targets, aiding in the rational design of more effective inhibitors. nih.govnih.gov

Machine Learning and AI: Machine learning algorithms are being used to analyze large datasets and predict the power conversion efficiency of quinoxaline-based materials for organic solar cells, as well as to predict their synthetic accessibility. researchgate.net This data-driven approach has the potential to significantly speed up the materials discovery process. researchgate.net

ADMET Prediction: In silico models are being used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new quinoxaline derivatives, helping to identify promising drug candidates with favorable pharmacokinetic profiles early in the development process. nih.govnih.govnih.gov

Exploration of New Application Areas for Quinoxaline-Based Compounds

The versatility of the quinoxaline scaffold suggests that its applications are far from exhausted. hillsdale.edu Ongoing research is exploring a wide range of new therapeutic and industrial uses:

Antiviral Agents: Quinoxaline derivatives are being investigated as potential inhibitors of various viruses, including respiratory pathogens like SARS-CoV-2. nih.gov Their ability to be easily modified allows for the optimization of their antiviral activity and specificity. nih.gov

Antiparasitic and Antimicrobial Agents: Quinoxaline 1,4-dioxides have shown promise as treatments for parasitic infections such as malaria and leishmaniasis, as well as for bacterial and fungal infections. mdpi.comjohnshopkins.edu

Neuroprotective and Anxiolytic Agents: Some quinoxaline derivatives are being evaluated for their potential to treat neurological disorders and anxiety. nih.gov

Agrochemicals: The biological activity of quinoxalines extends to agricultural applications, where they have been investigated as herbicides and insecticides. mdpi.com

The continued exploration of these future perspectives and emerging research directions will undoubtedly lead to the discovery of new and improved quinoxaline-based compounds with significant impacts on medicine, materials science, and beyond.

Q & A

Basic: What synthetic routes are commonly employed to synthesize 2-(4-Methoxyphenoxy)quinoxaline?

The synthesis typically involves condensation reactions between ortho-phenylenediamine and dicarbonyl precursors. For example:

- Method A : Reacting 4-methoxyphenoxy-substituted carbonyl derivatives (e.g., glyoxal analogs) with ortho-phenylenediamine in polar aprotic solvents (e.g., DMSO or acetonitrile) under reflux, using triethylamine as a base to facilitate cyclization .

- Method B : Substitution reactions on pre-formed quinoxaline cores. For instance, nucleophilic aromatic substitution of 2-chloroquinoxaline with 4-methoxyphenoxide ions under mild basic conditions .

Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs recrystallization or silica gel column chromatography .

Basic: What analytical techniques are critical for structural characterization?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic ring integration. For example, methoxy protons resonate at δ ~3.8 ppm, while quinoxaline protons appear as multiplets in δ 7.5–8.5 ppm .

- X-ray Crystallography : Resolves bond angles and dihedral angles between the quinoxaline core and substituents (e.g., a 22.2° dihedral angle observed in fluorophenyl analogs) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for CHNO: calc. 253.0977) .

Advanced: How can reaction conditions be optimized for improved yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates, while acetonitrile reduces side reactions .

- Catalysis : Transition metals (e.g., Pd) or phase-transfer catalysts improve substitution efficiency in halogenated precursors .

- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition of heat-sensitive methoxyphenoxy groups .

- Purification : Gradient elution in column chromatography (hexane/EtOAc) resolves closely eluting byproducts .

Advanced: What methodologies assess its biological activity in disease models?

- Enzyme Inhibition Assays : Measure IC against targets like kinases or oxidoreductases using spectrophotometric or fluorometric readouts .

- Antimicrobial Testing : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY conjugates) quantifies intracellular accumulation in cancer cell lines .

Advanced: How can contradictions in biological data across studies be resolved?

- Dose-Response Reassessment : Verify activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity (e.g., TLR7 or PPOX inhibition) .

- Metabolic Stability : Assess hepatic microsome stability to rule out rapid degradation masking efficacy .

Advanced: What structural modifications enhance its pharmacological profile?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF) at the 6-position to boost electron-deficient quinoxaline core reactivity .

- Heterocycle Fusion : Attach azetidine or thiomorpholine rings to improve solubility and kinase binding .

- Prodrug Design : Methoxyphenoxy-to-acetyloxy conversion enhances membrane permeability, with esterase-triggered activation .

Methodological: How is binding affinity quantified for receptor targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) to immobilized receptors .

- Molecular Docking : Uses software (e.g., AutoDock Vina) to predict binding poses in adenosine receptor pockets, guided by CSD-derived pharmacophores .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .

Structural: How do substituents influence electronic and steric properties?

- Electron-Donating Groups (e.g., -OCH) : Stabilize quinoxaline’s π-system, reducing electrophilicity and altering redox potentials .

- Steric Effects : Bulky 4-methoxyphenoxy groups restrict rotation, increasing planarity and π-π stacking with biological targets (e.g., DNA intercalation) .

- Hydrogen Bonding : Methoxy oxygen acts as a H-bond acceptor, enhancing interactions with kinase catalytic lysines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.